molecular formula C20H17FN4O2S B2812392 4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903044-27-8

4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2812392
CAS No.: 1903044-27-8
M. Wt: 396.44
InChI Key: HPYHXRNYWOAZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidin-4-one core fused with a pyrrole-carboxamide moiety and substituted with a 4-fluorophenyl group. Key structural motifs include:

  • Thieno[2,3-d]pyrimidin-4-one: A bicyclic system known for kinase inhibition and antimicrobial activity.
  • Pyrrole-2-carboxamide: Enhances binding affinity via hydrogen bonding.
  • 4-Fluorophenyl group: Improves pharmacokinetic properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-12-24-19-16(6-9-28-19)20(27)25(12)8-7-22-18(26)17-10-14(11-23-17)13-2-4-15(21)5-3-13/h2-6,9-11,23H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYHXRNYWOAZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidinone core, which is then functionalized with the fluorophenyl and pyrrole carboxamide groups. Key steps in the synthesis may include:

    Formation of the Thienopyrimidinone Core: This involves cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Pyrrole Carboxamide: This can be achieved through amide bond formation reactions using coupling reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Chemical Biology: The compound’s unique structure makes it useful for probing chemical reactions and mechanisms in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fluorophenyl-substituted heterocycles. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Relevance (if reported) Reference
4-(4-Fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide Thieno[2,3-d]pyrimidin-4-one 4-Fluorophenyl, pyrrole-2-carboxamide, ethyl linker Hypothesized kinase inhibition N/A
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine 4-Fluorophenyl, quinolin-2-yl, cyano group Anticancer screening (implied) [1]
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, chromen-4-one, sulfonamide Kinase inhibitor (patent context) [2]
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine 3-Chloro-4-fluorophenyl, 2,4-difluorobenzyl, phenyl Not explicitly stated [4]
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide Dihydropyrrole 4-Fluorophenyl, tetrahydro-2H-pyran, diphenyl Structural complexity for drug design [5]

Key Observations:

Core Heterocycle Diversity: The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from dihydropyridines and pyrazolo-pyrimidines , which are associated with varied biological targets (e.g., kinases, ion channels).

Substituent Effects: Fluorophenyl groups are ubiquitous, but their positioning (e.g., 4-fluoro in the target vs. 3-fluoro in ) alters steric and electronic interactions. Carboxamide linkers in the target and enhance solubility, whereas cyano groups in may increase reactivity.

Synthetic Routes: The target compound’s synthesis likely parallels methods for pyrimidine derivatives in , involving condensation of 4-fluoroacetophenone with ethyl cyanoacetate and ammonium acetate. Patent compounds (e.g., ) employ Suzuki-Miyaura couplings for boronic acid integrations, a step absent in simpler pyrimidine syntheses .

Dihydropyridines (e.g., ) are historically linked to calcium channel modulation, but fluorophenyl substitutions may redirect activity toward antiproliferative targets.

Research Findings and Data Tables

Table 2: Physicochemical and Spectral Data of Selected Analogs

Compound (Reference) Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm) Mass (M+1)
Target Compound Not reported Hypothesized C=O ~1700 Thieno H: 7.2–8.1; Pyrrole H: 6.5–7.0 Not reported
Example from 175–178 C≡N: 2220; C=O: 1680 Quinoline H: 8.5–9.0; Fluorophenyl: 7.1 589.1
Example from 175–178 N-H: 3300; S=O: 1150 Chromen H: 6.8–7.4; Pyrazole H: 8.2 589.1

Biological Activity

The compound 4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide (CAS Number: 1903044-27-8) is a synthetic molecule that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, especially in the fields of oncology and pharmacology. The unique structural features of this compound, including the thieno[2,3-d]pyrimidine moiety, suggest a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C20H17FN4O2SC_{20}H_{17}FN_{4}O_{2}S, with a molecular weight of approximately 396.4 g/mol. Its structure includes a fluorophenyl group and a pyrrole carboxamide, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17FN4O2S
Molecular Weight396.4 g/mol
CAS Number1903044-27-8

Research indicates that compounds within the thienopyrimidine class exhibit mechanisms such as kinase inhibition, which can lead to antiproliferative effects on cancer cells. Specifically, studies have shown that derivatives similar to this compound can inhibit key pathways involved in tumor growth, including the VEGFR-2 and AKT signaling pathways. These pathways are critical for cell proliferation and survival, making them attractive targets for anticancer therapies.

Anticancer Effects

In vitro studies have demonstrated that related thienopyrimidine derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, one study reported that specific analogs showed IC50 values in the low micromolar range, indicating potent antiproliferative effects:

CompoundCell LineIC50 (μM)Mechanism of Action
4cHepG23.023VEGFR-2 inhibition
3bPC-36.96AKT pathway inhibition

These results suggest that compounds like This compound could potentially induce apoptosis through cell cycle arrest mechanisms.

Other Biological Activities

Beyond anticancer properties, thienopyrimidine derivatives have been reported to possess a range of biological activities:

  • Anti-inflammatory : Inhibition of COX-II pathways.
  • Antimicrobial : Effective against various bacterial strains.
  • Antidepressant : Potential effects on neurotransmitter systems.

Case Studies

  • In Vitro Study on HepG2 Cells : A study evaluated the cytotoxicity of several thienopyrimidine derivatives against HepG2 liver cancer cells using MTT assays. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis.
  • VEGFR Inhibition Analysis : Another study focused on the binding affinity of related compounds to VEGFR-2. Docking studies revealed that these compounds fit well into the active site of the receptor, suggesting a mechanism for their inhibitory effects on angiogenesis.

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[2,3-d]pyrimidin-4-one core in this compound?

The thieno[2,3-d]pyrimidin-4-one core is typically synthesized via cyclocondensation reactions. For example, a thiophene-2-carboxamide derivative can undergo annulation with a methyl-substituted urea or thiourea under acidic or basic conditions. Catalysts like p-toluenesulfonic acid (PTSA) or solvents like DMF at 80–100°C are commonly used to optimize yield and purity . Post-synthesis, HPLC and ¹H/¹³C NMR are critical for verifying structural integrity and purity (>95%) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the methyl group on the pyrimidinone ring (δ ~2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) against the theoretical molecular weight.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient elution system (acetonitrile/water + 0.1% TFA) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example:

  • Kinase Inhibition : ATP-Glo assay to measure IC₅₀ values.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
  • Solubility and Stability : Use PBS (pH 7.4) or simulated biological fluids to assess compound stability over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Focus on modifying substituents to enhance binding affinity:

  • Fluorophenyl Group : Replace with other halogens (e.g., Cl, Br) or electron-withdrawing groups to improve target interaction .
  • Pyrrole Carboxamide Side Chain : Introduce alkyl or aryl groups to the ethyl linker to modulate lipophilicity and bioavailability .
  • Thienopyrimidinone Core : Test analogs with fused heterocycles (e.g., pyridine instead of thiophene) to alter electron distribution . Validate changes using molecular docking (e.g., AutoDock Vina) against crystallographic protein targets (PDB ID: 4ZUD) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models. Poor absorption or rapid metabolism may explain discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidative demethylation of the thienopyrimidinone ring may reduce activity .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability of the binding pose .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthetic efforts .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast toxicity, CYP450 inhibition, and blood-brain barrier penetration .

Methodological Considerations

  • Synthetic Challenges : The ethyl-pyrrole linker may introduce steric hindrance during coupling reactions. Optimize using peptide coupling reagents (e.g., HATU/DIPEA) in anhydrous DCM .
  • Data Reproducibility : Ensure reaction conditions (temperature, solvent purity) are rigorously controlled. Publish detailed NMR assignments and chromatograms to support reproducibility .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent experiments .

Key Structural and Functional Features

FeatureRole in ActivityExample Modification
4-FluorophenylEnhances π-π stacking with targetsReplace with 4-Cl for higher potency
Thieno[2,3-d]pyrimidinoneCore scaffold for ATP mimicryIntroduce S→O substitution to reduce metabolic liability
Ethyl-pyrrole linkerBalances hydrophobicity and flexibilityReplace with propyl for extended reach

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.